molecular formula C7H17ClN2 B15127472 Azocan-3-amine hydrochloride

Azocan-3-amine hydrochloride

Cat. No.: B15127472
M. Wt: 164.67 g/mol
InChI Key: QJZFAJYNXQIGNJ-UHFFFAOYSA-N
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Description

Azocan-3-amine hydrochloride is a cyclic amine hydrochloride compound characterized by an eight-membered azocane ring with an amine functional group at the third position. This article leverages data from structurally related compounds to infer comparative characteristics, focusing on analytical methodologies, stability, and molecular features.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

azocan-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c8-7-4-2-1-3-5-9-6-7;/h7,9H,1-6,8H2;1H

InChI Key

QJZFAJYNXQIGNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CNCC1)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Diazotization and Coupling Reactions

Azocan-3-amine hydrochloride can undergo diazotization due to its primary amine group. This reaction typically involves:

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper sulfate (CuSO₄·5H₂O), and hydroxylamine hydrochloride (NH₂OH·HCl).

  • Mechanism : Formation of a diazonium salt intermediate, followed by coupling with aromatic amines or phenols to produce azo derivatives .

Reaction TypeReagents/ConditionsProducts
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt
CouplingCuSO₄·5H₂O, NH₂OH·HCl, aromatic amineAzo-dyes (e.g., 2,2′-dihydroxyazobenzene)

These reactions are critical for synthesizing azo compounds with potential applications in dyes and biological studies .

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly involving sulfur-containing reagents:

  • Acetylthio Substitution : Reaction with potassium thioacetate (KSC(O)CH₃) replaces halide groups with acetylthio moieties .

  • Mercapto Substitution : Deprotection of acetylthio groups under acidic conditions (e.g., trifluoroacetic acid, TFA) yields mercapto derivatives .

Reaction TypeReagents/ConditionsProducts
Acetylthio SubstitutionKSC(O)CH₃, acetone, RT (6 h)Acetylthio-azocan derivatives
Mercapto SubstitutionTFA, triisopropylsilaneMercapto-azocan compounds

These substitutions enable the synthesis of azocan derivatives with diverse functional groups .

Elimination Reactions

This compound undergoes elimination under basic conditions to form conjugated systems:

  • Reagent : 1,8-Diazabicycloundec-7-ene (DBU), a strong, non-nucleophilic base.

  • Outcome : Removal of protective groups (e.g., acetyl) and formation of unsaturated bonds or macrocyclic structures .

Reaction TypeReagents/ConditionsProducts
Deprotection/EliminationDBU, DCM, RT (14 h)Unsaturated azocan derivatives

This reaction is pivotal for accessing macrocyclic structures with potential biological activity .

Biological Relevance of Reaction Products

While the query focuses on chemical reactions, the products of these transformations (e.g., azo derivatives, macrocycles) often exhibit:

  • Antifungal activity : Demonstrated in azo compounds synthesized via diazotization .

  • Biological targeting : Potential utility in kinase inhibition or drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Tricyclic Antidepressants (TCAs)
  • Amitriptyline Hydrochloride : A tricyclic amine hydrochloride with a dibenzocycloheptene core. Used for depression and neuropathic pain.
  • Dosulepin Hydrochloride: Another TCA with a similar tricyclic structure but differing in substituents, impacting pharmacokinetics .
Heterocyclic Amine Hydrochlorides
  • [5-(3-Methoxyphenyl)isoxazol-3-yl]methylamine Hydrochloride : Features an isoxazole ring linked to a methoxyphenyl group, with a molecular weight of 240.69 g/mol and 96% purity .
  • (3-Methyl-4,5-dihydroisoxazol-5-yl)methylamine Hydrochloride : A dihydroisoxazole derivative used in intermediates and APIs .
  • 6-Chloro-dihydrobenzofuran-3-amine Hydrochlorides : Chlorinated benzofuran derivatives with high structural similarity, often used in pharmaceutical intermediates .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
Amitriptyline Hydrochloride C₂₀H₂₂ClN 313.85 ≥98%* Tricyclic core with tertiary amine
[5-(3-Methoxyphenyl)isoxazole]methylamine HCl C₁₁H₁₃ClN₂O₂ 240.69 96% Isoxazole-methoxyphenyl hybrid
6-Chloro-dihydrobenzofuran-3-amine HCl C₈H₉ClNO·HCl 204.07 ≥97%* Chlorinated benzofuran ring

*Purity inferred from analytical methodologies in referenced studies.

Analytical Method Performance

Accuracy and Repeatability
  • Amitriptyline Hydrochloride : RP-HPLC method demonstrated 98–102% accuracy across concentrations (Table 6, ).
  • Dosulepin Hydrochloride : Repeatability data showed %RSD <2.0 for peak areas (Table 3, ).
Stability in Solution
  • Amitriptyline Hydrochloride and Gabapentin : Stability studies confirmed >95% recovery after 24 hours at room temperature (Table 8, ).

Industrial and Commercial Aspects

  • Pricing and Availability : Compounds like [5-(3-Methoxyphenyl)isoxazole]methylamine HCl are available via suppliers (e.g., Alfa Chemistry) at negotiable prices .
  • Regulatory Compliance : Many analogs comply with TSCA and REACH standards, ensuring industrial applicability .

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